2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide
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Overview
Description
2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide is a complex organic compound that features a unique combination of cyclopentylthio, furan, hydroxy, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate halide under basic conditions.
Introduction of the furan and thiophene groups: These heterocyclic groups can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiophene and furan rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, NaBH4
Substitution: Electrophiles such as halogens, nitrating agents
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Introduction of various substituents on the aromatic rings
Scientific Research Applications
2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-hydroxyethyl)acetamide
- 2-(cyclopentylthio)-N-(2-(thiophen-3-yl)-2-hydroxyethyl)acetamide
- 2-(cyclopentylthio)-N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)acetamide
Uniqueness
2-(cyclopentylsulfanyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide is unique due to the presence of both furan and thiophene rings, along with a hydroxy group, which can provide distinct reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c19-16(11-23-14-4-1-2-5-14)18-12-17(20,13-7-9-22-10-13)15-6-3-8-21-15/h3,6-10,14,20H,1-2,4-5,11-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSOMGTXMIRHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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